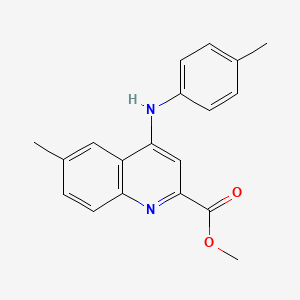
Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate” is a derivative of quinoline, which is a nitrogenous heterocyclic compound . Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest due to their wide range of biological and pharmacological activities . Various synthesis protocols have been reported in the literature for the construction of this scaffold . These include synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .Molecular Structure Analysis
The molecular structure of quinoline derivatives like “this compound” is characterized by a benzene ring fused with a pyridine moiety . The exact molecular structure of “this compound” could not be found in the available resources.Chemical Reactions Analysis
Quinoline and its derivatives participate in both electrophilic and nucleophilic substitution reactions . The quinoline ring has been generally synthesized by various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis .Applications De Recherche Scientifique
Synthesis and Biological Activity Compounds related to Methyl 6-methyl-4-(p-tolylamino)quinoline-2-carboxylate have been synthesized for biological activity testing. For example, Deady et al. (2003) explored the cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar, revealing potent cytotoxins against various cancer cell lines (Deady et al., 2003). This study demonstrates the potential of such compounds in cancer therapy.
Biophysical Studies Paul et al. (2019) designed and synthesized novel triazole-based quinoline compounds, investigating their binding interactions with proteins. These studies are crucial for understanding the molecular interactions that underpin therapeutic effects and can lead to the development of new drugs (Paul et al., 2019).
Corrosion Inhibition Khattabi et al. (2019) investigated the application of quinoline derivatives as corrosion inhibitors for mild steel in acidic environments. Such studies are vital for developing new materials that can resist corrosion, extending their lifespan in industrial applications (Khattabi et al., 2019).
Chemical Synthesis and Analysis Research by Fatma et al. (2015) on novel pyrano[3,2-c]quinoline-3-carbonitrile derivatives included comprehensive spectral analysis and quantum chemical studies. Such research provides insights into the chemical properties and potential applications of quinoline derivatives in various scientific fields (Fatma et al., 2015).
Novel Drug Discovery The discovery of 3-quinoline carboxamides as potent, selective inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase by Degorce et al. (2016) highlights the therapeutic potential of quinoline derivatives. Such compounds can lead to the development of new treatments for diseases like cancer (Degorce et al., 2016).
Orientations Futures
The future directions in the field of quinoline derivatives focus on the development of greener and more sustainable chemical processes . This includes the design of products in a simplified manner with less feedstock, minimum waste, low energy consumption, less hazardous, renewable materials, high atom economy, reduce reaction steps and green catalysts that improve the efficiency of the reaction .
Propriétés
IUPAC Name |
methyl 6-methyl-4-(4-methylanilino)quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-12-4-7-14(8-5-12)20-17-11-18(19(22)23-3)21-16-9-6-13(2)10-15(16)17/h4-11H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYEHSWTXUYIROS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

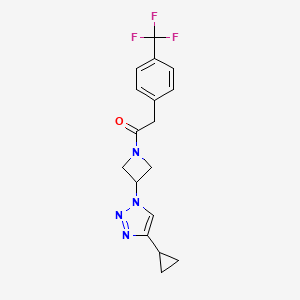
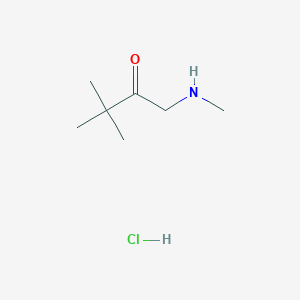
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2878494.png)
![2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2878496.png)
![{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2878497.png)
![(E)-2-cyano-N-cyclohexyl-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2878498.png)
![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2878501.png)
![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
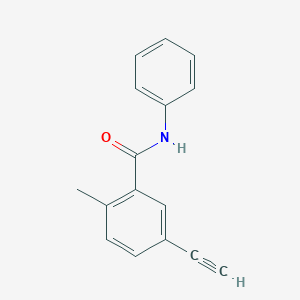
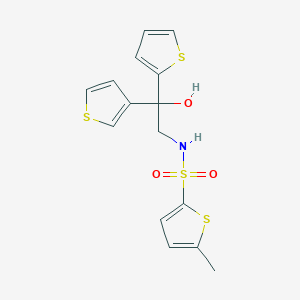

![1-(benzo[d]oxazol-2-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2878511.png)
![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)
![3-{[5-(3-fluorophenyl)pyrimidin-2-yl]amino}-N-(4-methoxybenzyl)benzamide](/img/structure/B2878513.png)